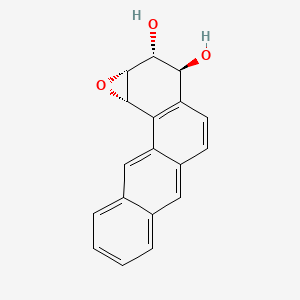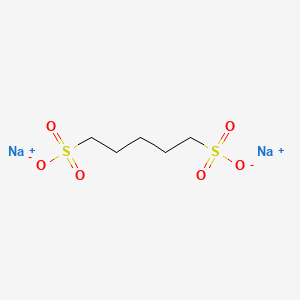
Sodium pentane-1,5-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium pentane-1,5-disulfonate is an organic compound with the molecular formula C5H10Na2O6S2. It is a disulfonate ester, which means it contains two sulfonate groups attached to a pentane backbone. This compound is primarily used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium pentane-1,5-disulfonate can be synthesized through a sulfonation reaction. One common method involves reacting anhydrous sodium sulfite with bromopentane in the presence of a catalyst such as tetrapropylammonium bromide. The reaction mixture is heated and refluxed until the reaction is complete. The product is then purified through distillation and recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as Soxhlet extraction and vacuum drying are common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium pentane-1,5-disulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides .
Wissenschaftliche Forschungsanwendungen
Sodium pentane-1,5-disulfonate has a wide range of applications in scientific research:
Biology: It serves as a reagent in various biochemical assays and studies involving protein interactions.
Medicine: Research has explored its potential use in drug delivery systems due to its surfactant properties.
Wirkmechanismus
The mechanism by which sodium pentane-1,5-disulfonate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. In biochemical applications, it can facilitate the solubilization of hydrophobic compounds, enhancing their bioavailability and interaction with target molecules .
Vergleich Mit ähnlichen Verbindungen
Sodium 1-pentanesulfonate: Similar in structure but contains only one sulfonate group.
Naphthalene-1,5-disulfonate: Contains a naphthalene ring instead of a pentane backbone
Uniqueness: Sodium pentane-1,5-disulfonate is unique due to its dual sulfonate groups, which provide enhanced surfactant properties compared to compounds with a single sulfonate group. This makes it particularly effective in applications requiring strong surface-active agents .
Eigenschaften
CAS-Nummer |
36589-64-7 |
|---|---|
Molekularformel |
C5H10Na2O6S2 |
Molekulargewicht |
276.2 g/mol |
IUPAC-Name |
disodium;pentane-1,5-disulfonate |
InChI |
InChI=1S/C5H12O6S2.2Na/c6-12(7,8)4-2-1-3-5-13(9,10)11;;/h1-5H2,(H,6,7,8)(H,9,10,11);;/q;2*+1/p-2 |
InChI-Schlüssel |
POPFDXHLIUYQRL-UHFFFAOYSA-L |
Kanonische SMILES |
C(CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14160857.png)

![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160874.png)
![N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14160883.png)
![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
![Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14160893.png)
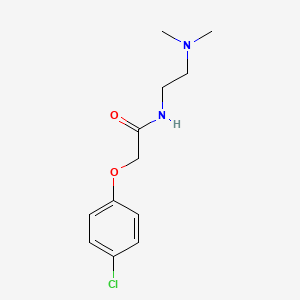

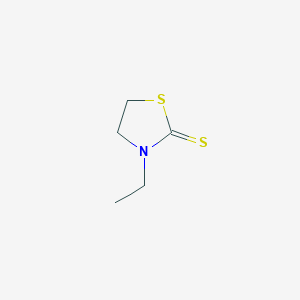
![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)
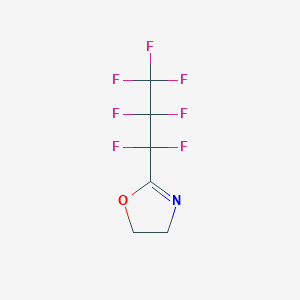
![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)

